molecular formula C8H8BrNO2 B2537727 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one CAS No. 2155855-52-8

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one

Cat. No.: B2537727
CAS No.: 2155855-52-8
M. Wt: 230.061
InChI Key: YBLQELIDJVTXAV-UHFFFAOYSA-N
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Description

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one is a heterocyclic compound that contains both a furan ring and an azepine ring It is characterized by the presence of a bromine atom at the 2-position and a ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a suitable furan derivative followed by cyclization with an azepine precursor. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The ketone group can be reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the ketone group to form alcohols or carboxylic acids .

Scientific Research Applications

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
  • 3-bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one

Uniqueness

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one is unique due to its specific structural features, including the combination of a furan ring and an azepine ring with a bromine atom and a ketone group. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydrofuro[3,2-c]azepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-4-5-6(12-7)2-1-3-10-8(5)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLQELIDJVTXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(O2)Br)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-52-8
Record name 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one
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